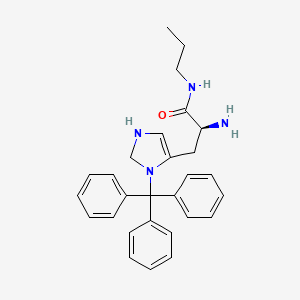
N-Trityl-L-histidine-propylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-L-histidine-propylamide: is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring of histidine, and a propylamide group attached to the carboxyl group. The molecular formula of this compound is C28H30N4O, and it has a molecular weight of 438.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-L-histidine-propylamide typically involves the protection of the histidine amino group with a trityl group. This is followed by the formation of the propylamide derivative. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The propylamide group is then formed by reacting the trityl-protected histidine with propylamine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Trityl-L-histidine-propylamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed by reduction using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for trityl group removal.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
Chemistry: N-Trityl-L-histidine-propylamide is used in peptide synthesis as a protected histidine derivative. It is also employed in the study of histidine-containing peptides and proteins .
Biology: In biological research, this compound is used to study the role of histidine in enzymatic reactions and protein interactions .
Medicine: this compound has potential therapeutic applications due to its ability to interact with histidine-binding proteins and enzymes .
Industry: In the industrial sector, it is used in the synthesis of histidine-containing peptides for various applications, including drug development and biochemical research .
Mechanism of Action
The mechanism of action of N-Trityl-L-histidine-propylamide involves its interaction with histidine-binding proteins and enzymes. The trityl group provides steric protection, allowing selective reactions at other functional groups. The propylamide group enhances the compound’s stability and solubility .
Molecular Targets and Pathways:
Histidine-binding proteins: The compound interacts with proteins that have histidine residues, affecting their function.
Enzymatic pathways: It can inhibit or activate enzymes that utilize histidine as a substrate or cofactor.
Comparison with Similar Compounds
N-Trityl-L-histidine: Similar structure but lacks the propylamide group.
N-Trityl-L-histidine-methylamide: Similar structure with a methylamide group instead of a propylamide group.
Uniqueness: N-Trityl-L-histidine-propylamide is unique due to its combination of the trityl protective group and the propylamide group, which provides enhanced stability and solubility compared to other histidine derivatives .
Properties
Molecular Formula |
C28H32N4O |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-propyl-3-(3-trityl-1,2-dihydroimidazol-4-yl)propanamide |
InChI |
InChI=1S/C28H32N4O/c1-2-18-31-27(33)26(29)19-25-20-30-21-32(25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20,26,30H,2,18-19,21,29H2,1H3,(H,31,33)/t26-/m0/s1 |
InChI Key |
CMUSKMUREGLDGT-SANMLTNESA-N |
Isomeric SMILES |
CCCNC(=O)[C@H](CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
CCCNC(=O)C(CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


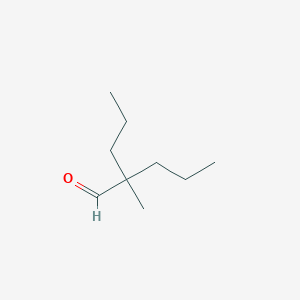
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
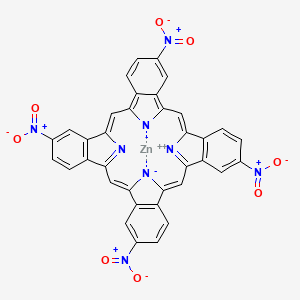
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
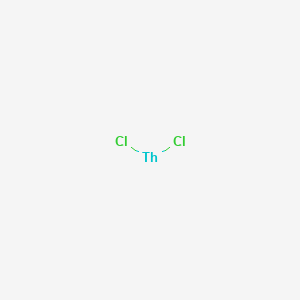
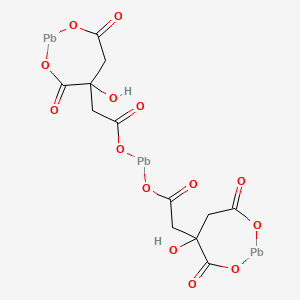
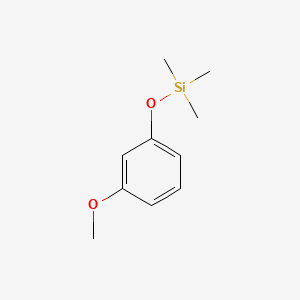
![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
